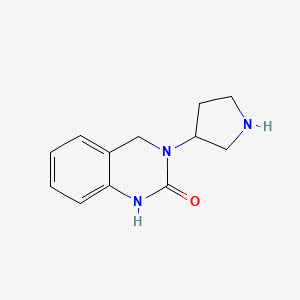
Hydantoin, 1,3-bis(methoxymethyl)-5,5-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin is a chemical compound that belongs to the class of hydantoins Hydantoins are heterocyclic organic compounds that contain a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin typically involves the reaction of diphenylhydantoin with formaldehyde and methanol. The reaction is carried out under acidic conditions, usually using hydrochloric acid as a catalyst. The general reaction scheme is as follows:
[ \text{Diphenylhydantoin} + 2 \text{CH}_2\text{O} + 2 \text{CH}_3\text{OH} \rightarrow \text{1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin} + 2 \text{H}_2\text{O} ]
The reaction is typically conducted at a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of continuous flow reactors also improves the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin can be compared with other similar compounds, such as:
Diphenylhydantoin: The parent compound, which lacks the methoxymethyl groups.
1,3-Bis(methoxymethyl)urea: A similar compound with urea instead of hydantoin.
1,3-Bis(dimethylaminomethyl)thiourea: A thiourea derivative with similar functional groups.
Uniqueness
The uniqueness of 1,3-Bis(methoxymethyl)-5,5-diphenylhydantoin lies in its specific chemical structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
55251-07-5 |
|---|---|
Fórmula molecular |
C19H20N2O4 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
1,3-bis(methoxymethyl)-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C19H20N2O4/c1-24-13-20-17(22)19(15-9-5-3-6-10-15,16-11-7-4-8-12-16)21(14-25-2)18(20)23/h3-12H,13-14H2,1-2H3 |
Clave InChI |
JYBQVRLPBXPNCF-UHFFFAOYSA-N |
SMILES canónico |
COCN1C(=O)C(N(C1=O)COC)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


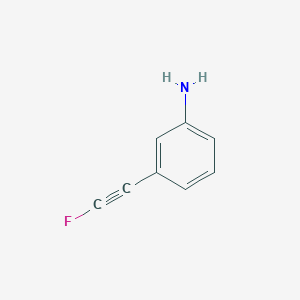
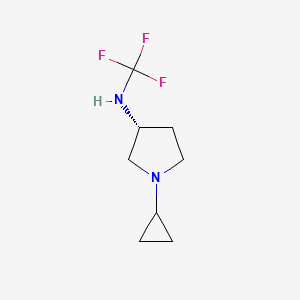

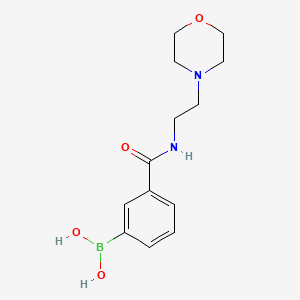
![6-(Propan-2-yl)tricyclo[3.2.1.0~3,6~]octan-2-one](/img/structure/B13964683.png)
![[2-(Benzyloxy)ethenyl]benzene](/img/structure/B13964691.png)
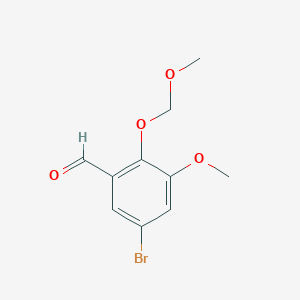


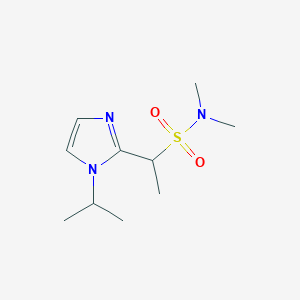
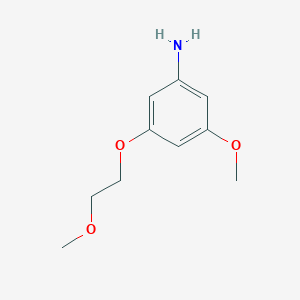
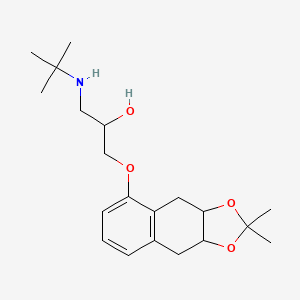
![[2-Chloro-4-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B13964749.png)
